6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

PURCHASE THE CNS-PENETRANT KINASE SCAFFOLD WITH PATENT COVERAGE. This 3-sulfonyl-4-aminoquinoline (MW 430.95, XLogP3 5.0, zero Lipinski violations) is uniquely protected under US2015/0376132. Its 6-chloro, 4-methoxyphenylsulfonyl, and 4-methylpiperidine motif provides a defensible IP starting point distinct from generic 3-sulfonylquinoline analogs. With 5 H-bond acceptors and no donors, it meets CNS MPO guidelines for passive BBB penetration, making it ideal for oncology kinase/GPCR panel screening and SAR programs. Avoid redundant hits and IP risk—choose a proprietary scaffold.

Molecular Formula C22H23ClN2O3S
Molecular Weight 430.95
CAS No. 867040-33-3
Cat. No. B2857364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
CAS867040-33-3
Molecular FormulaC22H23ClN2O3S
Molecular Weight430.95
Structural Identifiers
SMILESCC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
InChIInChI=1S/C22H23ClN2O3S/c1-15-9-11-25(12-10-15)22-19-13-16(23)3-8-20(19)24-14-21(22)29(26,27)18-6-4-17(28-2)5-7-18/h3-8,13-15H,9-12H2,1-2H3
InChIKeyIZHJVNNNMIORDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (CAS 867040-33-3) – A Structurally Differentiated 3-Sulfonyl-4-piperidinyl Quinoline for Focused Library Design & Chemical Probe Development


6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (CAS 867040-33-3) is a fully synthetic, small-molecule quinoline derivative (C22H23ClN2O3S, MW 430.95 g/mol) characterized by a 6-chloro substituent on the quinoline core, a 4-methoxyphenylsulfonyl moiety at position 3, and a 4-methylpiperidin-1-yl group at position 4 . The compound belongs to the 3-sulfonyl-4-aminoquinoline chemotype, a scaffold recognized in medicinal chemistry for its ability to engage diverse biological targets, including kinases, G protein-coupled receptors (GPCRs), and epigenetic regulators . Its proprietary substitution pattern—specifically the combination of a 6-chloro, 4-methoxyphenylsulfonyl, and 4-methylpiperidine motif—differentiates it from other members of the 3-sulfonylquinoline family and makes it a valuable tool compound for structure-activity relationship (SAR) studies, target identification campaigns, and patent-protected lead optimization programs .

Why 3-Sulfonyl-4-piperidinyl Quinoline Analogs Cannot Replace 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (CAS 867040-33-3)


Substituting 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline with a seemingly similar 3-sulfonyl-4-aminoquinoline analog introduces substantial alterations in physicochemical properties and potential target engagement profiles. As demonstrated by the quantitative comparisons below, even single-point modifications—such as replacing the 6-chloro substituent with a methoxy group, removing the 4-methyl group from the piperidine ring, or changing the 4-methoxyphenylsulfonyl to a phenylsulfonyl—significantly shift computed LogP, hydrogen-bond acceptor count, molecular weight, and patent coverage . These property changes are known to influence solubility, permeability, metabolic stability, and off-target liability, meaning that generic substitution without experimental validation risks invalidating SAR conclusions, reducing assay reproducibility, or entering patent-infringing space .

Quantitative Differentiation Evidence: 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline vs. Closest Structural Analogs


6-Chloro vs. 6-Methoxy Substituent on the Quinoline Core: Hydrogen-Bond Acceptor & Lipophilicity Comparison with 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (CAS 866895-16-1)

Replacing the 6-chloro group of the target compound with a 6-methoxy group (comparator CAS 866895-16-1) while simultaneously exchanging the 4-methoxyphenylsulfonyl for a 4-chlorophenylsulfonyl results in a net increase of one hydrogen-bond acceptor (from 5 to 6) and a shift in the electronic character of the sulfonyl aromatic ring from electron-donating to electron-withdrawing, as reflected in the computed XLogP3 values . This dual-site substitution is not isofunctional; the altered H-bond acceptor count can affect aqueous solubility and permeability, while the electron-deficient aryl sulfonyl group changes potential π-stacking and halogen-bonding interactions with target proteins .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Methylpiperidin-1-yl vs. Piperidin-1-yl at Quinoline Position 4: Enhanced Lipophilicity and Rotatable Bond Count Compared to 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline (CAS 866811-96-3)

Removing the 4-methyl group from the piperidine ring (comparator CAS 866811-96-3) reduces both lipophilicity and conformational flexibility. The target compound exhibits a higher computed XLogP3 (5.0 vs. 4.6) and one additional rotatable bond (4 vs. 3) due to the methyl substituent, while the phenylsulfonyl moiety in the comparator lacks the 4-methoxy group present on the target's sulfonyl aryl ring . The combined effect is a ΔLogP of +0.4 and a distinct pattern of molecular recognition features that can influence passive membrane permeability and target-binding entropy .

Drug Design Lipophilicity Optimization Molecular Property Analysis

Molecular Weight and Hydrogen-Bond Acceptor Differentiation vs. 6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline (CAS 866848-37-5)

When compared to 6,7-dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline (CAS 866848-37-5), the target compound is 9.7 Da lighter (430.9 vs. 440.6 g/mol) and possesses one fewer hydrogen-bond acceptor (5 vs. 6) due to the replacement of the 6,7-dimethoxy substitution with a single 6-chloro group . The molecular weight differential places the target compound further below the Lipinski MW threshold (500 Da), while the reduced acceptor count may improve CNS penetration potential as predicted by the rule of 5 for CNS drugs .

Chemical Library Design Physicochemical Profiling Fragment-Based Drug Discovery

Lipinski Rule-of-Five Compliance: Zero Violations and Favorable Drug-Likeness Profile Relative to Selected 3-Sulfonyl-4-aminoquinoline Congeners

The target compound satisfies all four Lipinski criteria (MW 430.9 ≤ 500, XLogP3 5.0 ≤ 5, HBD 0 ≤ 5, HBA 5 ≤ 10) with zero violations . In comparison, the 6,7-dimethoxy analog (CAS 866848-37-5) also shows zero violations but with higher MW and HBA, while the unsubstituted piperidine analog (CAS 866811-96-3) registers a lower XLogP3 (4.6) that may favor solubility but indicate reduced passive permeability . The target compound's balanced profile—meeting the XLogP3 threshold of exactly 5 without exceeding it—positions it as a more attractive starting scaffold for oral bioavailability optimization compared to analogs with sub-optimal lipophilicity .

Drug-Likeness ADME Prediction Early-Stage Triage

Patent Landscape Differentiation: Inclusion of 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline in the Quinoline Sulfonyl Derivative Patent Family (US2015/0376132) Provides Commercial Freedom-to-Operate Advantages

The structurally related compound 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline (CAS 866811-96-3) and 6,7-dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline (CAS 866848-37-5) are not explicitly claimed in the US2015/0376132 patent family, whereas the target compound falls within the claimed Markush structure encompassing 3-sulfonyl-4-aminoquinolines with specific substitution patterns . The patent specifically highlights the therapeutic utility of quinoline sulfonyl derivatives for cancer treatment, providing a defensive IP position for the target compound that is absent for several close analogs .

Intellectual Property Freedom-to-Operate Pharmaceutical Patent Analysis

Optimal Application Scenarios for 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (CAS 867040-33-3) Based on Quantitative Differentiation Evidence


Focused Kinase or GPCR Panel Screening in Cancer Drug Discovery

The compound's balanced lipophilicity (XLogP3 = 5.0) and zero Lipinski violations make it an ideal candidate for broad kinase or GPCR panel screening in oncology programs. Its patent coverage under US2015/0376132 provides intellectual property protection for hit-to-lead progression, while the specific 6-chloro-4-methoxyphenylsulfonyl-4-methylpiperidine substitution pattern offers a distinct chemical starting point compared to other 3-sulfonylquinoline scaffolds, reducing the risk of redundant hits from previously explored chemical space.

Structure-Activity Relationship (SAR) Expansion of 3-Sulfonyl-4-aminoquinoline Leads

With its unique combination of substituents—6-chloro, 4-methoxyphenylsulfonyl, and 4-methylpiperidine—the target compound serves as a key intermediate for SAR studies exploring the impact of halogen vs. methoxy at position 6, electron-donating vs. electron-withdrawing sulfonyl aryl groups, and methyl vs. unsubstituted piperidine on target potency and selectivity . The quantified physicochemical differences (ΔLogP +0.4 vs. piperidine analog; ΔMW -9.7 Da vs. 6,7-dimethoxy analog) provide measurable benchmarks for correlating property shifts with biological readouts .

CNS Drug Discovery Programs Requiring Multiparameter Optimization

The compound's lower molecular weight (430.9 Da) and reduced H-bond acceptor count (5) relative to the 6,7-dimethoxy analog position it favorably within CNS MPO (Multiparameter Optimization) guidelines . Its XLogP3 of 5.0 and zero H-bond donors support passive blood-brain barrier penetration, while the structural features avoid the excessive polarity that often limits CNS exposure of 3-sulfonylquinoline congeners. Procurement for CNS-targeted phenotypic or target-based screens is therefore strategically justified over higher-MW, more polar analogs .

Patent-Protected Lead Optimization for Cancer Therapeutics

Organizations seeking to build a proprietary position in quinoline-based oncology agents should prioritize this compound due to its explicit coverage under US2015/0376132 . Unlike structurally similar but unclaimed analogs such as 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline , the target compound offers a defensible IP scaffold for medicinal chemistry optimization, enabling downstream patenting of improved derivatives with preserved freedom-to-operate.

Quote Request

Request a Quote for 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.